Biliverdin IX beta dimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

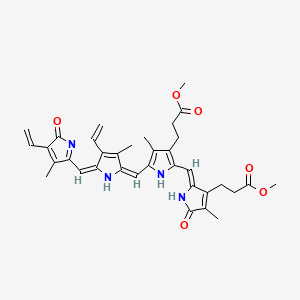

Biliverdin IX beta dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C35H38N4O6 and its molecular weight is 610.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The biological activity of biliverdin IX beta dimethyl ester is primarily linked to its antioxidant properties . Research indicates that it can effectively scavenge reactive oxygen species (ROS), providing protection against oxidative damage in biological systems. This ability extends to inhibiting photo-oxidation processes, suggesting therapeutic applications in conditions associated with oxidative stress .

Therapeutic Applications

- Cytoprotection : this compound has demonstrated cytoprotective effects in various animal models. Its role in ischemia/reperfusion injury following organ transplants and vascular injuries highlights its potential as a therapeutic agent .

- Anti-inflammatory Effects : The compound interacts with biliverdin reductase to initiate signaling pathways that lead to anti-inflammatory responses. This interaction has been linked to the suppression of pro-inflammatory events and modulation of cytokine production .

- Viral Inhibition : Studies have shown that biliverdin can inhibit the replication of viruses such as hepatitis C, indicating its potential use in antiviral therapies .

- Diabetes Management : There is evidence suggesting that biliverdin may reverse parameters of type 2 diabetes in mice, opening avenues for research into its use for metabolic disorders .

Case Study 1: Ischemia/Reperfusion Injury

A study investigated the protective effects of this compound in models of ischemia/reperfusion injury. The results indicated significant reductions in tissue damage and improved recovery metrics compared to control groups.

Case Study 2: Antiviral Activity

In vitro studies demonstrated that this compound could significantly reduce viral load in cells infected with hepatitis C virus, showcasing its potential as an antiviral agent.

Table 1: Comparison of Biliverdin Isomers

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Bilirubin IX alpha | Linear tetrapyrrole | Higher fluorescence yield than biliverdin |

| Biliverdin IX alpha | Similar tetrapyrrole structure | More potent antioxidant properties |

| Biliverdin IX gamma | Variations in side chains | Different spectral properties |

| Manganese(III) Biliverdin IX Dimethyl Ester | Contains manganese | Acts as a catalytic scavenger of superoxide |

Table 2: Therapeutic Applications of this compound

Propriétés

Numéro CAS |

24769-92-4 |

|---|---|

Formule moléculaire |

C35H38N4O6 |

Poids moléculaire |

610.7 g/mol |

Nom IUPAC |

methyl 3-[(2Z)-2-[[5-[(E)-[(5E)-4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H38N4O6/c1-9-22-18(3)26(36-29(22)16-28-19(4)23(10-2)35(43)38-28)15-27-20(5)24(11-13-32(40)44-7)30(37-27)17-31-25(12-14-33(41)45-8)21(6)34(42)39-31/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)/b26-15+,29-16+,31-17- |

Clé InChI |

GZQCAVNUDCCVQQ-IFFUUYNNSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C=C)C)C)CCC(=O)OC)NC1=O)CCC(=O)OC |

SMILES isomérique |

CC1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C\C4=NC(=O)C(=C4C)C=C)/N3)C=C)C)C)CCC(=O)OC)/NC1=O)CCC(=O)OC |

SMILES canonique |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C=C)C)C)CCC(=O)OC)NC1=O)CCC(=O)OC |

Synonymes |

biliverdin IX beta dimethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.